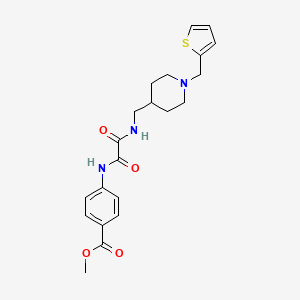

Methyl 4-(2-oxo-2-(((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)amino)acetamido)benzoate

Description

Methyl 4-(2-oxo-2-(((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)amino)acetamido)benzoate is a synthetic small molecule characterized by a benzoate ester core linked to a piperidine scaffold via a urea-like acetamido bridge. The piperidine ring is substituted at the 1-position with a thiophen-2-ylmethyl group, introducing aromatic and heterocyclic diversity.

Properties

IUPAC Name |

methyl 4-[[2-oxo-2-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methylamino]acetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O4S/c1-28-21(27)16-4-6-17(7-5-16)23-20(26)19(25)22-13-15-8-10-24(11-9-15)14-18-3-2-12-29-18/h2-7,12,15H,8-11,13-14H2,1H3,(H,22,25)(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALLZVSNPZKXUJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 4-(2-oxo-2-(((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)amino)acetamido)benzoate, a complex organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring, a thiophene moiety, and an amide linkage. Its molecular formula is , with a molecular weight of approximately 396.48 g/mol. The chemical structure is crucial for understanding its biological interactions.

Synthesis

The synthesis of this compound involves several steps:

- Formation of the Piperidine Ring : This can be achieved through cyclization of appropriate precursors.

- Introduction of the Thiophene Moiety : Typically done via cross-coupling reactions such as Suzuki-Miyaura coupling.

- Amide Bond Formation : Involves reacting an amine with a carboxylic acid derivative under suitable conditions.

Research indicates that compounds similar to Methyl 4-(2-oxo...) exhibit various biological activities, including:

- Cholinesterase Inhibition : Important for Alzheimer's disease treatment by enhancing acetylcholine levels in the brain .

- Antioxidant Properties : Compounds in this class have shown potential in reducing oxidative stress .

Case Studies

- Alzheimer's Disease Therapy : A study demonstrated that derivatives with piperidine structures effectively inhibited both acetylcholinesterase and butyrylcholinesterase enzymes, showcasing their potential in cognitive enhancement therapies .

- Cancer Research : Inhibitory effects on specific cancer cell lines have been documented, indicating that these compounds may disrupt cancer cell proliferation through various pathways .

Data Table: Biological Activities and Their Implications

| Biological Activity | Mechanism | Implications |

|---|---|---|

| Cholinesterase Inhibition | Increases acetylcholine levels | Potential treatment for Alzheimer's disease |

| Antioxidant Effects | Scavenges free radicals | Reduces oxidative stress in cells |

| Cancer Cell Line Inhibition | Disrupts cell proliferation | Potential anti-cancer therapies |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s structural analogs can be categorized based on variations in the piperidine/piperazine core, substituents, and linker groups. Below is a detailed comparison with key compounds from the literature:

Piperidine/Piperazine Derivatives with Aromatic Substituents

- Methyl 4-[2-(4-Phenylpiperazin-1-yl)acetamido]benzoate (): Core Structure: Replaces the thiophen-2-ylmethyl group with a 4-phenylpiperazine moiety. Synthetic Pathway: Uses similar coupling strategies (e.g., amide bond formation) but diverges in the introduction of the piperazine ring versus thiophene-substituted piperidine.

Benzyl 4-(2-chloro-N-(4-(methoxycarbonyl)phenyl)acetamido)piperidine-1-carboxylate ():

Benzimidazole-Linked Piperidine Derivatives

- Compound 24 (Methyl 4-((2-((1-(4-cyanophenethyl)piperidin-4-yl)amino)-1H-benzo[d]imidazol-1-yl)methyl)benzoate) (): Structural Divergence: Incorporates a benzo[d]imidazole ring instead of the acetamido linker. Physicochemical Properties: Higher molecular weight (494.2 g/mol vs. ~450 g/mol for the target compound) and altered solubility due to the cyanophenethyl group. Synthetic Yield: 93% purity via nucleophilic substitution, suggesting comparable efficiency to the target compound’s synthesis .

Comparative Physicochemical Data

Key Research Findings and Implications

Structure-Activity Relationship (SAR) Insights

- Thiophene vs. Phenyl : Thiophene’s lower electron density and smaller size compared to phenyl may reduce off-target interactions while maintaining aromatic stacking.

- Piperidine vs. Piperazine : Piperidine’s reduced basicity (pKa ~11 vs. piperazine’s ~9.8) could influence membrane permeability and target engagement .

Metabolic Stability

- The oxo group in the acetamido linker may resist hydrolysis better than esters or chlorides, as observed in hydrolytically stable analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.